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Compound of Interest

Compound Name:
2-Chloro-6-ethoxyquinoline-3-

carbaldehyde

Cat. No.: B187102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature exclusively detailing the synthesis, characterization, and

biological evaluation of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (CAS 281208-98-8) is

limited. This guide has been compiled by leveraging available data for the target compound

and drawing parallels from extensive research on the closely related 2-chloro-6-

methoxyquinoline-3-carbaldehyde and the broader class of 2-chloroquinoline-3-carbaldehydes.

The experimental protocols and some data presented are based on established methodologies

for these analogous compounds and should be considered as a starting point for further

investigation.

Introduction
2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a heterocyclic aromatic aldehyde belonging

to the quinoline class of compounds. The quinoline scaffold is a prominent feature in numerous

natural products and synthetic molecules, exhibiting a wide array of biological activities.[1] This

has rendered quinoline derivatives, including functionalized carbaldehydes, as crucial

intermediates in medicinal chemistry and drug discovery.[2] The presence of a reactive

aldehyde group and a displaceable chlorine atom at positions 3 and 2, respectively, makes 2-

chloroquinoline-3-carbaldehydes versatile synthons for the construction of more complex,

fused heterocyclic systems.[1][3] These derivatives have been investigated for their potential as

anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[2] This document aims to
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provide a comprehensive overview of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde, focusing

on its synthesis, chemical properties, and potential for further research and development.

Physicochemical Properties
Based on available supplier information, the known physical and chemical properties of 2-
Chloro-6-ethoxyquinoline-3-carbaldehyde are summarized in the table below.

Property Value Reference

CAS Number 281208-98-8 [4]

Molecular Formula C₁₂H₁₀ClNO₂ [4]

Molecular Weight 235.67 g/mol [5]

Appearance Beige to off-white solid [4]

IUPAC Name
2-chloro-6-ethoxyquinoline-3-

carbaldehyde

SMILES
CCOc1ccc2nc(Cl)c(C=O)cc2c

1
[5]

InChI Key

InChI=1S/C12H10ClNO2/c1-2-

16-10-3-4-11-8(5-

10)9(12(14)15-11)6-7-13

Synthesis
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes

is the Vilsmeier-Haack reaction.[6] This reaction involves the formylation and cyclization of an

appropriate N-acyl-substituted aniline using a Vilsmeier reagent, which is typically a mixture of

phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For the synthesis of 2-
Chloro-6-ethoxyquinoline-3-carbaldehyde, the likely starting material is p-ethoxyacetanilide.

General Vilsmeier-Haack Synthesis Workflow
The synthesis proceeds through the formation of a Vilsmeier reagent, which then acts as an

electrophile to attack the electron-rich aromatic ring of the acetanilide, leading to cyclization
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and the formation of the quinoline ring system.

Reagents

p-Ethoxyacetanilide

Electrophilic
Iminium Intermediate

Electrophilic Attack

Vilsmeier Reagent
(POCl₃ + DMF)

Cyclization & Dehydration Hydrolysis 2-Chloro-6-ethoxyquinoline-
3-carbaldehyde

Click to download full resolution via product page

Caption: Generalized Vilsmeier-Haack reaction pathway.

Experimental Protocol (Hypothesized)
The following is a generalized experimental protocol for the synthesis of 2-Chloro-6-
ethoxyquinoline-3-carbaldehyde based on procedures reported for analogous compounds.

[6][7]

Materials:

p-Ethoxyacetanilide

N,N-Dimethylformamide (DMF), anhydrous

Phosphorus oxychloride (POCl₃), freshly distilled

Crushed ice

Sodium bicarbonate solution, saturated

Ethyl acetate

Anhydrous magnesium sulfate
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Procedure:

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and

a calcium chloride guard tube, take anhydrous DMF.

Cool the flask to 0 °C in an ice bath.

Slowly add freshly distilled POCl₃ dropwise to the DMF with constant stirring, maintaining the

temperature below 5 °C.

After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier

reagent.

To this mixture, add p-ethoxyacetanilide portion-wise, ensuring the temperature does not rise

significantly.

After the addition of the acetanilide, slowly raise the temperature and heat the reaction

mixture at 80-90 °C for several hours (the reaction progress should be monitored by Thin

Layer Chromatography).

After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a

large beaker of crushed ice with vigorous stirring.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the pH is approximately 7-8.

The crude product will precipitate out of the solution.

Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure 2-
Chloro-6-ethoxyquinoline-3-carbaldehyde.

Experimental Workflow Diagram
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Caption: A typical experimental workflow for synthesis.
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Spectroscopic Data (Comparative)
Specific spectroscopic data for 2-Chloro-6-ethoxyquinoline-3-carbaldehyde is not readily

available in the published literature. However, the data is expected to be very similar to its well-

characterized methoxy analog, 2-chloro-6-methoxyquinoline-3-carbaldehyde. The table below

presents the experimental data for the methoxy derivative and the expected shifts for the

ethoxy compound.

Data Type
2-Chloro-6-
methoxyquinoline-3-
carbaldehyde[6]

2-Chloro-6-
ethoxyquinoline-3-
carbaldehyde (Expected)

¹H NMR (CDCl₃, δ ppm)

10.59 (s, 1H, CHO), 8.79 (s,

1H, H-4), 8.12 (d, 1H), 8.03 (d,

1H), 7.99 (t, 1H), 7.74 (t, 1H),

3.95 (s, 3H, OCH₃)

~10.6 (s, 1H, CHO), ~8.8 (s,

1H, H-4), Aromatic protons in

the range of 7.5-8.2, ~4.1 (q,

2H, OCH₂CH₃), ~1.5 (t, 3H,

OCH₂CH₃)

IR (KBr, cm⁻¹)

~1690 (C=O, aldehyde),

~1600-1450 (C=C, aromatic),

~2820, 2738 (C-H, aldehyde)

~1690 (C=O, aldehyde),

~1600-1450 (C=C, aromatic),

~2900-2800 (C-H, aliphatic

and aldehyde)

Mass Spec (m/z) C₁₁H₈ClNO₂ = 221.64 C₁₂H₁₀ClNO₂ = 235.67

Potential Biological Activities and Signaling
Pathways
While no specific biological studies have been reported for 2-Chloro-6-ethoxyquinoline-3-
carbaldehyde, the broader class of 2-chloroquinoline-3-carbaldehyde derivatives has shown

significant promise in various therapeutic areas.[1] It is plausible that the title compound could

serve as a precursor to novel therapeutic agents.

Derivatives of 2-chloroquinoline-3-carbaldehyde have been reported to exhibit a range of

biological activities, including:
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Anticancer: Some quinoline derivatives interfere with cell cycle progression and induce

apoptosis in cancer cells.

Antibacterial and Antifungal: The quinoline nucleus is a key component of several

antibacterial drugs, and its derivatives have shown broad-spectrum antimicrobial activity.[1]

Anti-inflammatory: Certain quinoline-based compounds have been shown to modulate

inflammatory pathways.

Antimalarial: The quinoline core is famously present in quinine and chloroquine, and

research into new quinoline-based antimalarials is ongoing.[1]

The aldehyde and chloro functionalities of 2-Chloro-6-ethoxyquinoline-3-carbaldehyde are

key to its utility as a synthetic intermediate. These groups can be readily transformed to

generate a diverse library of compounds for biological screening.
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Caption: Potential drug discovery pathway.

Conclusion and Future Directions
2-Chloro-6-ethoxyquinoline-3-carbaldehyde is a potentially valuable, yet understudied,

synthetic intermediate. Its structural similarity to other biologically active quinoline derivatives

suggests that it could be a promising starting point for the development of new therapeutic

agents. The Vilsmeier-Haack reaction provides a reliable and scalable route for its synthesis.

Future research should focus on:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b187102?utm_src=pdf-body-img
https://www.benchchem.com/product/b187102?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The definitive synthesis and thorough spectroscopic characterization of 2-Chloro-6-
ethoxyquinoline-3-carbaldehyde.

Exploration of its reactivity, particularly at the aldehyde and chloro positions, to generate a

library of novel derivatives.

Comprehensive biological screening of the parent compound and its derivatives to identify

potential lead compounds for various diseases.

The information presented in this guide, though partly based on analogous compounds,

provides a solid foundation for researchers to initiate studies on this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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